O-(2-Phenoxyethyl)hydroxylamine hydrochloride basic properties
O-(2-Phenoxyethyl)hydroxylamine hydrochloride basic properties
An In-depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
Abstract
O-(2-Phenoxyethyl)hydroxylamine hydrochloride (CAS 5397-72-8) is a specialized chemical intermediate and bifunctional linker of significant interest to researchers in medicinal chemistry and drug development.[1] Its unique structure, combining a stable phenoxyethyl moiety with a reactive hydroxylamine group, makes it a versatile building block for the synthesis of complex pharmaceutical agents and bioconjugates. This guide provides a comprehensive overview of its fundamental properties, core reactivity, synthesis, and key applications, with a focus on the practical methodologies required for its effective use in a research and development setting.
Core Physicochemical and Structural Properties
O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.[2] Its bifunctional nature is key to its utility: the phenoxyethyl group provides a lipophilic and structurally rigid element, while the O-substituted hydroxylamine provides a potent nucleophilic center for specific chemical ligations.
| Property | Value | Reference |
| CAS Number | 5397-72-8 | [3] |
| Molecular Formula | C₈H₁₂ClNO₂ | [4] |
| Molecular Weight | 189.64 g/mol | |
| Melting Point | 182 - 188 °C | |
| Appearance | Solid | |
| IUPAC Name | O-(2-phenoxyethyl)hydroxylamine hydrochloride | |
| InChI Key | OVSNPPTZTPXOLP-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)OCCO[NH3+].[Cl-] |
Synthesis and Manufacturing Principles
The synthesis of O-substituted hydroxylamines like O-(2-Phenoxyethyl)hydroxylamine hydrochloride is typically achieved through a multi-step process that avoids the direct handling of volatile and unstable free hydroxylamine. A common industrial approach involves the O-alkylation of a stable hydroxylamine equivalent, such as an oxime, followed by acidic hydrolysis to liberate the desired product.
A plausible synthetic pathway involves:
-
Oxime Formation: A simple ketone, such as acetone, is reacted with hydroxylamine hydrochloride under basic conditions to form a stable oxime (acetoxime).[5][6]
-
O-Alkylation: The acetoxime is deprotonated with a base to form an oximate anion, which then acts as a nucleophile. This anion reacts with a suitable phenoxyethylating agent, like 2-phenoxyethyl bromide or a related tosylate, via a Williamson ether synthesis-type reaction.
-
Acidic Hydrolysis: The resulting O-(2-phenoxyethyl)acetoxime is treated with hydrochloric acid. The acid catalyzes the hydrolysis of the oxime, regenerating acetone and yielding the final product, O-(2-Phenoxyethyl)hydroxylamine, as its stable hydrochloride salt.[7][8]
Caption: Generalized synthetic pathway for O-(2-Phenoxyethyl)hydroxylamine hydrochloride.
Core Reactivity: The Chemistry of the Alkoxyamine
The utility of O-(2-Phenoxyethyl)hydroxylamine hydrochloride is dominated by the reactivity of its alkoxyamine group (-ONH₂). The nitrogen atom, being less electronegative than the adjacent oxygen and benefiting from the alpha-effect, is a potent nucleophile.[9]
Oxime Ligation
The foremost reaction is its condensation with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether linkage. This reaction, known as oxime ligation, is highly specific, proceeds under mild, aqueous conditions, and is a cornerstone of bioconjugation chemistry.[2][10]
The mechanism proceeds via two main stages:
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.
-
Dehydration: The intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final C=N double bond of the oxime.
Caption: Mechanism of oxime ligation between a carbonyl and a hydroxylamine.
This reaction is fundamental in creating stable linkages between molecules, for example, attaching a drug payload (containing the hydroxylamine) to a targeting protein (modified to display a ketone).
Applications in Drug Development and Bioconjugation
Intermediate for Active Pharmaceutical Ingredients (APIs)
As a versatile building block, O-(2-Phenoxyethyl)hydroxylamine hydrochloride serves as a precursor in the multi-step synthesis of numerous APIs.[1] Its unique functional groups permit targeted chemical modifications, enabling the construction of complex molecular architectures that are often essential for high-affinity binding to biological targets.[1]
Bioconjugation and Antibody-Drug Conjugates (ADCs)
Oxime ligation is a premier method for constructing bioconjugates due to its high selectivity and the stability of the resulting bond. In the context of ADCs, a potent cytotoxic drug can be derivatized with the hydroxylamine moiety, which then serves as a chemical handle to conjugate the drug to a monoclonal antibody. The antibody is first modified, either enzymatically or chemically, to introduce a unique aldehyde or ketone group. The subsequent reaction with the hydroxylamine-derivatized drug yields a precisely constructed ADC.
Caption: Conceptual workflow for ADC synthesis using oxime ligation.
Experimental Protocols
Protocol 5.1: General Procedure for Protein-Small Molecule Conjugation via Oxime Ligation
This protocol describes a general method for conjugating an O-(2-Phenoxyethyl)hydroxylamine-modified small molecule to a protein containing an accessible aldehyde or ketone group.
1. Reagent Preparation:
- Protein Solution: Prepare the aldehyde/ketone-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0). The optimal pH is a compromise between hydroxylamine reactivity and protein stability.
- Hydroxylamine Solution: Immediately before use, dissolve O-(2-Phenoxyethyl)hydroxylamine hydrochloride in the same reaction buffer to a concentration of 10-50 mM. Prepare this solution fresh as hydroxylamine solutions can degrade over time.[2]
2. Conjugation Reaction:
- To the protein solution, add the hydroxylamine solution to achieve a final molar excess of 20-100 fold over the protein. The exact ratio should be optimized empirically.
- Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. Reaction progress can be monitored by LC-MS.
3. Purification of the Conjugate:
- Remove excess, unreacted hydroxylamine reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[2]
4. Characterization:
- Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
Protocol 5.2: Analytical Quantification by Pre-Column Derivatization HPLC
This method allows for the sensitive detection of hydroxylamine in samples, which is crucial for clearance validation and stability studies.[11]
1. Derivatization:
- Sample Preparation: Prepare an aqueous solution of the sample suspected to contain O-(2-Phenoxyethyl)hydroxylamine.
- Derivatization Reagent: Prepare a solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).
- Reaction: Mix the sample solution with the benzaldehyde solution and a small amount of a weak base (e.g., triethylamine). Allow the reaction to proceed at room temperature for approximately 30 minutes to form the stable benzaldoxime derivative.[11]
2. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to the λmax of the benzaldoxime derivative (typically around 250-280 nm).
- Quantification: Create a standard curve using known concentrations of O-(2-Phenoxyethyl)hydroxylamine hydrochloride subjected to the same derivatization procedure.
Safety, Handling, and Storage
As a derivative of hydroxylamine, O-(2-Phenoxyethyl)hydroxylamine hydrochloride requires careful handling. The safety profile is primarily dictated by the hydroxylamine functional group, which is known to be a skin and eye irritant and potentially harmful if ingested or inhaled.[12][13]
| Hazard Category | GHS Hazard Statement | Precautionary Codes |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261, P264, P270, P271, P280 |
| First Aid | - | P301+P312, P302+P352, P304+P340 |
| Storage | - | P402+P404 (Store in a dry place. Store in a closed container) |
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid breathing dust.[12] Prevent contact with skin and eyes.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14]
-
The hydrochloride salt is hygroscopic; therefore, storage in a desiccated environment is recommended to maintain its integrity.[2]
Stability:
-
The solid hydrochloride salt is relatively stable. However, aqueous solutions, especially at neutral or basic pH, are less stable and should be prepared fresh before use.[2][16] The parent compound, hydroxylamine, is known to be thermally unstable, which warrants caution during any procedures involving heating.[17][18]
Conclusion
O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a high-value chemical tool for scientists engaged in drug discovery and bioconjugation. Its reliable reactivity in forming stable oxime ethers with carbonyl compounds provides a robust method for linking molecular components under mild conditions. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel therapeutics and advanced biological probes, accelerating the pace of innovation in pharmaceutical development.
References
- Vertex AI Search. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.
- EMD Millipore. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). O-(2-phenoxyethyl)hydroxylamine hydrochloride | 5397-72-8.
- Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet.
- Ricca Chemical Company. (2025). Safety Data Sheet.
- Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BLD Pharm. (n.d.). 5397-72-8|O-(2-Phenoxyethyl)hydroxylamine hydrochloride.
- ABI Chem. (n.d.). Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8.
- Smolecule. (2023). Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5.
- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential.
- ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.
- Discovery Fine Chemicals. (n.d.). Hydroxylamine Hydrochloride - 5470-11-1.
- Google Patents. (n.d.). EP0440582A1 - Process for preparing O-substituted hydroxylamines.
- Wikipedia. (n.d.). Hydroxylamine.
- Thermo Fisher Scientific. (n.d.). Hydroxylamine•HCl - Product Information Sheet.
- Sciencemadness Wiki. (2023). Hydroxylammonium chloride.
- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
- Analytice. (n.d.). Hydroxylamine hydrochloride - analysis.
- ResearchGate. (n.d.). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.
- Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
- IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 5397-72-8|O-(2-Phenoxyethyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8 [abichem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 7. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 8. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]
- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 11. biomedgrid.com [biomedgrid.com]
- 12. shepherd.edu [shepherd.edu]
- 13. actylislab.com [actylislab.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lobachemie.com [lobachemie.com]
- 16. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. icheme.org [icheme.org]
